molecular formula C17H25FN4O3 B2913708 N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide CAS No. 1049418-90-7

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

Cat. No. B2913708
CAS RN: 1049418-90-7
M. Wt: 352.41
InChI Key: DLFAWLZLESBKRJ-UHFFFAOYSA-N
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Description

“N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a fluorophenyl group, which is often used in medicinal chemistry due to the unique properties of fluorine.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorophenyl group could influence the compound’s lipophilicity, which is an important property in drug design .

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety in this compound has been employed in the design of privileged structures in medicinal chemistry. Specifically, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities. These compounds were tested against immortalized rat hepatic stellate cells (HSC-T6). Notably, fourteen of these derivatives demonstrated better anti-fibrotic activities than the established drugs Pirfenidone and Bipy55′DC. Among them, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited the most promising activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. Additionally, these compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Piperazine derivatives are known to have a wide range of biological activities . For example, they can act as antagonists at certain receptors in the nervous system.

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, some piperazine derivatives can be irritating to the skin and eyes .

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN4O3/c1-25-13-7-20-17(24)16(23)19-6-8-21-9-11-22(12-10-21)15-4-2-14(18)3-5-15/h2-5H,6-13H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFAWLZLESBKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

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